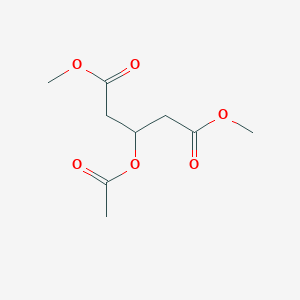
Dimethyl 3-(acetyloxy)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-(acetyloxy)pentanedioate is an organic compound with the molecular formula C9H14O6 It is a diester derivative of pentanedioic acid, featuring an acetyloxy group at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 3-(acetyloxy)pentanedioate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxyglutaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-(acetyloxy)pentanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3-hydroxyglutaric acid and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-Hydroxyglutaric acid and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 3-(acetyloxy)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 3-(acetyloxy)pentanedioate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular functions and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 3-isobutylpentanedioate: Another diester derivative of pentanedioic acid with an isobutyl group at the third carbon position.
Dimethyl fumarate: A diester of fumaric acid, known for its use in the treatment of multiple sclerosis.
Uniqueness
Dimethyl 3-(acetyloxy)pentanedioate is unique due to its acetyloxy functional group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers different pathways for chemical modification and synthesis, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
90613-44-8 |
|---|---|
Fórmula molecular |
C9H14O6 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
dimethyl 3-acetyloxypentanedioate |
InChI |
InChI=1S/C9H14O6/c1-6(10)15-7(4-8(11)13-2)5-9(12)14-3/h7H,4-5H2,1-3H3 |
Clave InChI |
XAMRQWZJMJZDAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CC(=O)OC)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


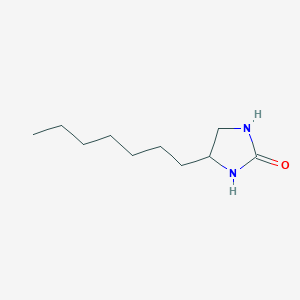
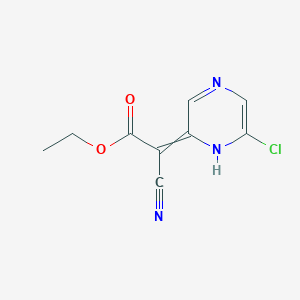

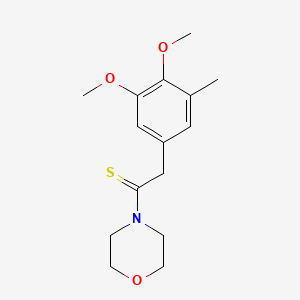
![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)

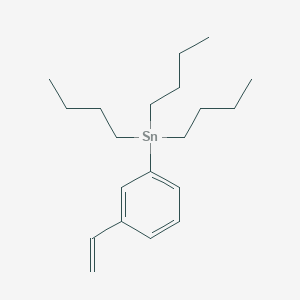
![N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide](/img/structure/B14375756.png)

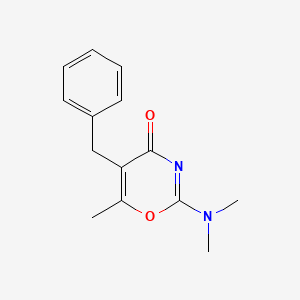


![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
